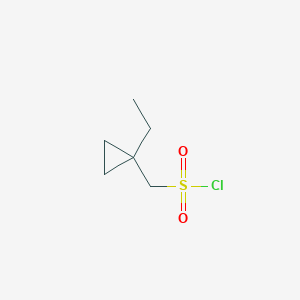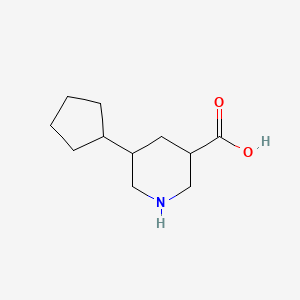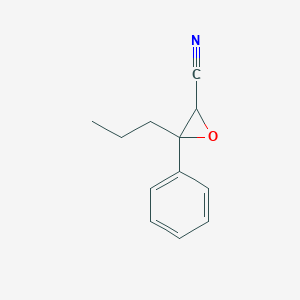
3-Phenyl-3-propyloxirane-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-3-propyloxirane-2-carbonitrile is an organic compound with the molecular formula C₁₂H₁₃NO It is characterized by the presence of an oxirane ring, a phenyl group, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-3-propyloxirane-2-carbonitrile typically involves the reaction of a phenyl-substituted epoxide with a nitrile compound under controlled conditions. One common method includes the use of phenylpropanol and cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature range of 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process typically includes the purification of the final product using techniques such as distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-3-propyloxirane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide, leading to the formation of azido derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.
Substitution: Sodium azide in dimethyl sulfoxide at 60°C.
Major Products
Oxidation: Phenylpropanoic acid derivatives.
Reduction: Phenylpropylamine derivatives.
Substitution: Azido-phenylpropane derivatives.
Aplicaciones Científicas De Investigación
3-Phenyl-3-propyloxirane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Phenyl-3-propyloxirane-2-carbonitrile involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and nucleic acids. This reactivity is exploited in biochemical assays and drug development to study enzyme activity and protein function.
Comparación Con Compuestos Similares
Similar Compounds
3-Phenyl-2-oxirane-2-carbonitrile: Similar structure but with different substitution patterns on the oxirane ring.
3-Phenyl-3-methyloxirane-2-carbonitrile: Contains a methyl group instead of a propyl group, leading to different chemical properties.
3-Phenyl-3-butoxirane-2-carbonitrile: Contains a butyl group, which affects its reactivity and applications.
Uniqueness
3-Phenyl-3-propyloxirane-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the phenyl group enhances its stability, while the nitrile group provides a site for further chemical modifications.
Propiedades
Fórmula molecular |
C12H13NO |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
3-phenyl-3-propyloxirane-2-carbonitrile |
InChI |
InChI=1S/C12H13NO/c1-2-8-12(11(9-13)14-12)10-6-4-3-5-7-10/h3-7,11H,2,8H2,1H3 |
Clave InChI |
OKGDMFPQEDSHQA-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(C(O1)C#N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3,3-Difluorocyclopentyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13159990.png)
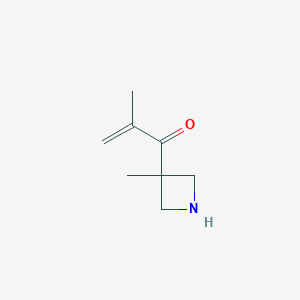
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid](/img/structure/B13160004.png)
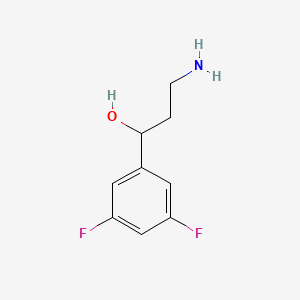
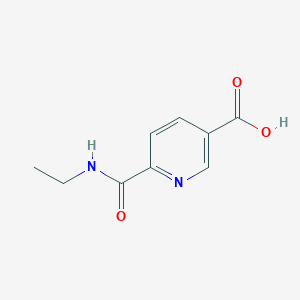
![2-[3-(Hydroxymethyl)piperidin-1-yl]cyclobutan-1-ol](/img/structure/B13160028.png)
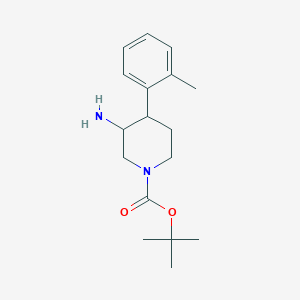
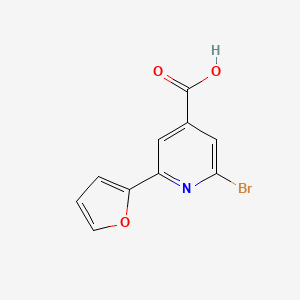
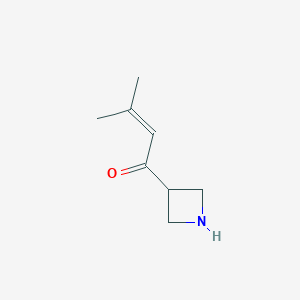
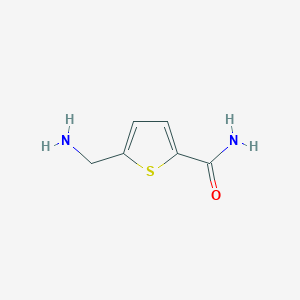
![1-[3-(Thiophen-2-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13160059.png)

